

SOAT1/2 Enzymes: Biological Function and Clinical Significance**Author:** Smolecule Technical Support Team. **Date:** February 2026**Compound Focus: Avasimibe**

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Introduction to SOAT1/2 Enzymes

Sterol O-acyltransferases (SOAT1 and SOAT2; also known as **ACAT1 and ACAT2**) are endoplasmic reticulum membrane-bound enzymes that catalyze the esterification of cellular free cholesterol into cholesteryl esters (CEs) using long-chain fatty acyl-CoA as a substrate [1]. This reaction facilitates the storage of CEs within cytoplasmic lipid droplets, serving as a critical buffer against free cholesterol toxicity and a reservoir for membrane synthesis in rapidly proliferating cells [2] [1].

- **SOAT1:** Expressed ubiquitously across most tissues, with particularly high expression noted in various cancers [1].
- **SOAT2:** Expression is primarily restricted to hepatocytes and intestinal epithelial cells, playing a significant role in dietary cholesterol esterification and lipoprotein assembly [1].

SOAT1 in Cancer Pathogenesis and Prognosis

Dysregulated cholesterol metabolism is a hallmark of cancer. SOAT1 is frequently overexpressed in tumors, driving cholesteryl ester accumulation which promotes cancer aggressiveness, therapy resistance, and is correlated with poor patient prognosis [1]. The table below summarizes key clinical correlations of SOAT1 expression across multiple cancer types.

Table 1: SOAT1 Expression and Clinical Correlations in Human Cancers

Cancer Type	Expression Pattern	Clinical/Prognostic Correlation	Proposed Functional Role	Primary Supporting Evidence
Prostate Cancer	High in 25% of high-risk tumors [2]	Shorter median BCR-free survival (93 vs. 134 months; HR=2.40, p<0.001) [2]	Promotes proliferation via SREBP pathway [1]	Immunohistochemistry on 305 patient samples [2]
Hepatocellular Carcinoma (HCC)	Upregulated in tumor vs. adjacent tissue [3] [4]	Poor overall & disease-specific survival; diagnostic AUC=0.748 [3]	Induces EMT; drives tumorigenesis in NAFLD-HCC models [4]	TCGA analysis, in vivo models [3] [4]
Pancreatic Ductal Adenocarcinoma (PDAC)	Expression increases during progression [5]	Sustains mevalonate pathway in p53 mutant/LOH cells [5]	Creates metabolic dependency [5]	Organoid and mouse models [5]
Bladder Cancer (BLCA)	Significantly upregulated [6]	Positively correlates with tumor grade [6]	Promotes proliferation & migration [6]	TCGA analysis, cell culture models [6]

Avasimibe: Mechanism and Experimental Evidence

Pharmacological Profile and Mechanism of Action

Avasimibe is an orally bioavailable, small-molecule inhibitor that potently targets both SOAT1 and SOAT2 [7]. Its primary mechanism is competitive inhibition against the fatty acyl-CoA substrate within the enzyme's catalytic chamber, as revealed by cryo-EM structural studies [8]. Key pharmacologic characteristics include:

- **Administration:** Oral, with enhanced absorption when administered with a high-fat meal [7].
- **Metabolism:** Hepatic, primarily via CYP3A4, 2C9, and 2C19 [7].

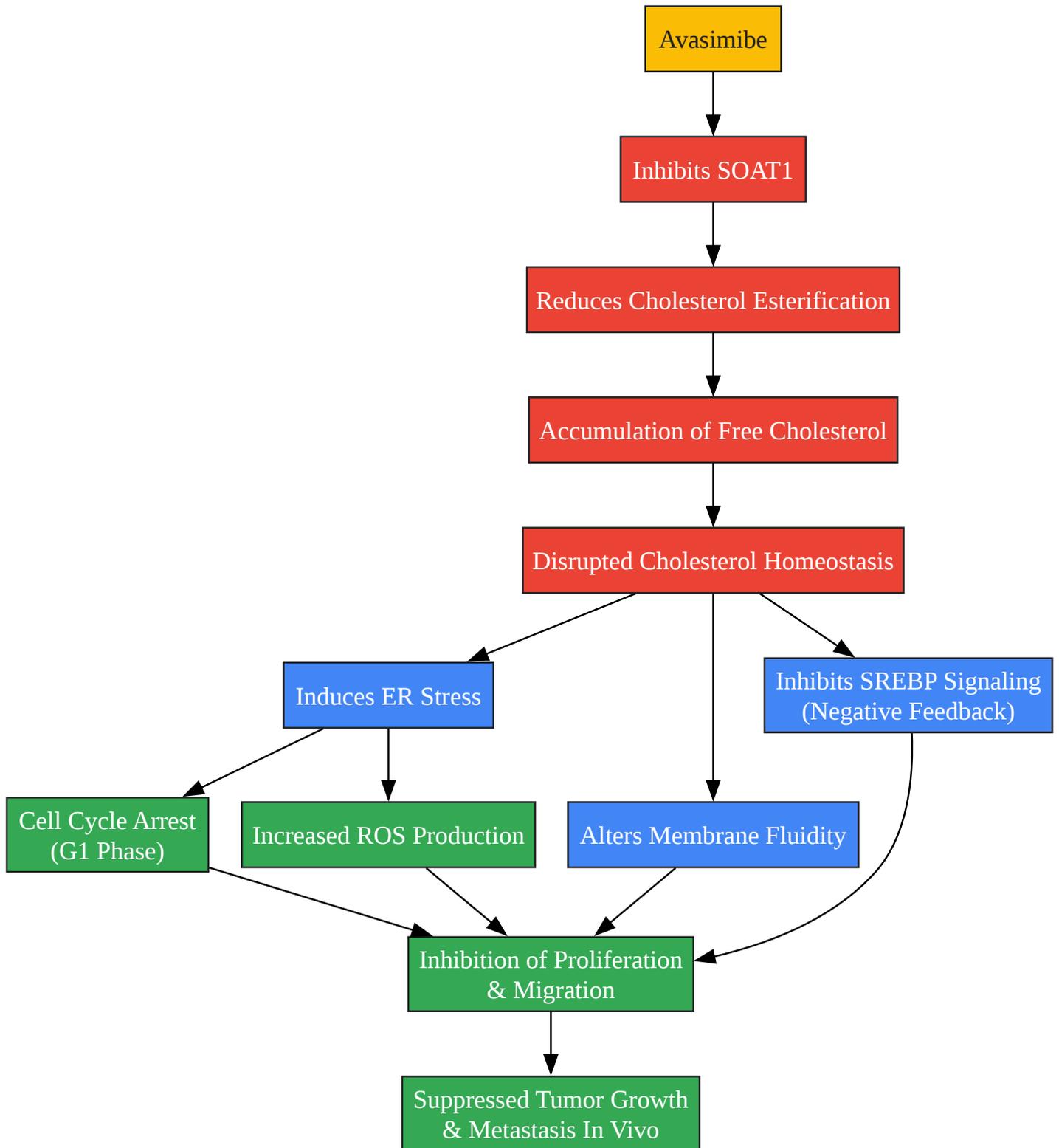
- **Elimination:** Predominantly fecal, with a half-life of 15-24 hours [7].

Structural Basis of Inhibition

Structural insights into human SOAT1 (hSOAT1) reveal it functions as a tetramer (a dimer of dimers). The catalytic site is located within a hydrophobic chamber in the transmembrane domain. Cryo-EM structures demonstrate that **avasimibe** (and the related inhibitor CI-976) binds inside this chamber, directly occluding key active site residues (H460, N421, W420) and blocking substrate access [8]. Inhibitor binding also enhances the thermostability of the hSOAT1 dimer, suggesting a stabilizing effect on the protein structure [8].

Preclinical Efficacy and Functional Consequences

Avasimibe exerts potent anti-tumor effects across diverse in vitro and in vivo cancer models. The following diagram illustrates the core mechanism by which **avasimibe** disrupts cholesterol homeostasis to inhibit cancer progression.



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Diagram 1: Mechanism of Action of **Avasimibe** in Cancer Cells. **Avasimibe** inhibits SOAT1, leading to free cholesterol accumulation and multiple downstream cytotoxic and anti-proliferative effects.

The functional consequences of this mechanism, as demonstrated in preclinical models, are summarized below.

Table 2: Documented Anti-Cancer Effects of **Avasimibe** in Preclinical Models

Cancer Type	In Vitro Effects	In Vivo Effects	Proposed Key Mediators
HCC	Impairs proliferation & migration; synergism with etomoxir (CPT1A inhibitor) [9]	Suppresses tumor growth & metastasis in xenograft and NAFLD-HCC models [4]	CE depletion; membrane cholesterol disruption [9] [4]
Pancreatic Cancer	Reduces viability in p53 mutant organoids [5]	Abrogates tumor progression in mouse models [5]	Mevalonate pathway dependency; suppressed Wnt signaling [5]
Bladder Cancer	G1 cell cycle arrest; ↓CCNA2, CCND1, CDK2/4; ↑ROS [6]	Inhibits xenograft growth & lung metastasis [6]	PPAR γ signaling activation [6]
Prostate Cancer	Reduces cell viability, migration, and invasiveness [2]	Abrogates metastasis in mouse models [2]	Depletion of CE; suppression of fatty acid synthesis [2]

Experimental Protocols for SOAT1/Avasimibe Research

In Vitro SOAT1 Activity Assay

A fluorescence-based **in vitro activity assay** for hSOAT1 using purified protein in detergent micelles or nanodiscs has been established [8].

- **Principle:** Measures the conversion of fluorescent NBD-cholesterol to NBD-cholesteryl ester.
- **Procedure:**
 - **Reaction Mix:** Combine purified hSOAT1, NBD-cholesterol (substrate), and oleoyl-CoA (acyl donor) in a suitable buffer.
 - **Incubation:** Conduct at 37°C for a defined period (e.g., 15-60 minutes).
 - **Termination & Extraction:** Stop the reaction with organic solvent (e.g., 2-propanol) and extract lipids.
 - **Separation & Quantification:** Separate NBD-cholesterol and NBD-cholesteryl ester via **thin-layer chromatography (TLC)**. Quantify the product spot using a fluorescence scanner or densitometry.
- **Inhibition Testing:** Include **avasimibe** at varying concentrations (e.g., 0.1-10 µM) to generate dose-response curves and calculate IC₅₀ values.

Cell-Based Functional Assays

Standard protocols for evaluating **avasimibe**'s effects in cancer cell lines are widely used [6].

- **Cell Viability: MTT assay.** Seed cells (e.g., 3,000/well in 96-well plates), treat with **avasimibe** (e.g., 0-20 µM) for 48-72 hours, add MTT reagent, and measure absorbance at 570nm after solubilization [6].
- **Clonogenic Survival:** Seed a low density of cells (e.g., 1,000/well in 6-well plates), treat with drug until colonies form, then fix, stain with crystal violet, and count colonies [6].
- **Migration:**
 - **Wound Healing Assay:** Create a scratch in a confluent monolayer, image immediately and after 24-48 hours of **avasimibe** treatment, and measure gap closure.
 - **Transwell Migration Assay:** Seed serum-starved cells in the upper chamber with **avasimibe**; place medium with serum in the lower chamber. After 24 hours, fix, stain, and count migrated cells on the lower membrane surface [6].
- **Cell Cycle Analysis:** Treat cells, fix in ethanol, treat with RNase, stain DNA with propidium iodide, and analyze distribution via **flow cytometry** [6].
- **ROS Measurement:** Incubate **avasimibe**-treated cells with the fluorescent probe **DCFH-DA**, then analyze fluorescence intensity by flow cytometry [6].

In Vivo Efficacy Studies

Xenograft mouse models are commonly employed [6] [4].

- **Model Generation:** Subcutaneously inject human cancer cells (e.g., BLCA T24 cells, HCC HepG2 cells) into immunodeficient mice.
- **Dosing Regimen:** Once tumors are palpable (e.g., ~100 mm³), randomize mice into groups. Administer **avasimibe** (e.g., 10-50 mg/kg) or vehicle control via **oral gavage** daily or several times per week.
- **Endpoint Monitoring:** Track tumor volume (via caliper measurements) and body weight regularly. At study endpoint, harvest tumors for weight measurement and immunohistochemical (IHC) analysis (e.g., for SOAT1, Ki-67, EMT markers).

Research Gaps and Future Perspectives

Despite promising preclinical results, several challenges and research gaps remain:

- **Clinical History:** **Avasimibe**'s prior clinical development for atherosclerosis was halted due to **lack of efficacy** on atherosclerotic plaques, potential for **drug interactions** (as a potent CYP450 modulator), and observed **increases in LDL cholesterol** levels [7].
- **Therapeutic Window:** A key finding is that SOAT1 loss or inhibition is selectively detrimental to cancer cells with specific genetic backgrounds (e.g., p53 mutant PDAC) while sparing normal cells [5], suggesting a potential therapeutic window that requires further validation.
- **Combination Therapy:** Synergistic effects with other metabolic inhibitors, such as the CPT1A inhibitor etomoxir in HCC [9], highlight a promising strategy to overcome metabolic plasticity and prevent resistance.
- **Novel Inhibitors:** The structural resolution of hSOAT1 with bound inhibitors [8] paves the way for rational design of next-generation SOAT1 inhibitors with improved potency and pharmacological properties. Natural compounds like **nootkatone** have also been identified as potential SOAT1-targeting agents [4].

References

1. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol ... [pmc.ncbi.nlm.nih.gov]
2. High expression of Sterol-O-Acyl transferase 1 (SOAT1), an ... [pmc.ncbi.nlm.nih.gov]
3. Comprehensive prognostic and immune analysis of sterol O ... [pmc.ncbi.nlm.nih.gov]
4. SOAT1 regulates cholesterol metabolism to induce EMT in ... [nature.com]
5. SOAT1 promotes mevalonate pathway dependency in ... [pmc.ncbi.nlm.nih.gov]

6. cholesterol acyltransferase inhibitor avasimibe suppresses ... [pmc.ncbi.nlm.nih.gov]

7. Avasimibe [en.wikipedia.org]

8. Structural insights into the inhibition mechanism of human ... [nature.com]

9. Simultaneously targeting SOAT1 and CPT1A ameliorates ... [pmc.ncbi.nlm.nih.gov]

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